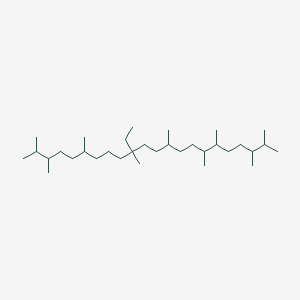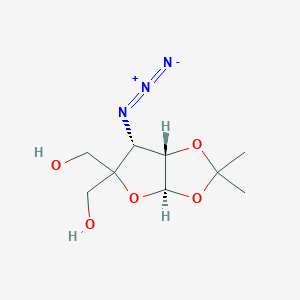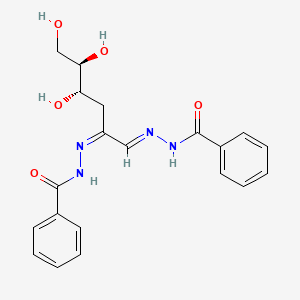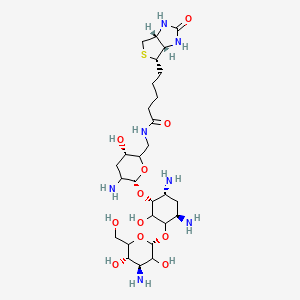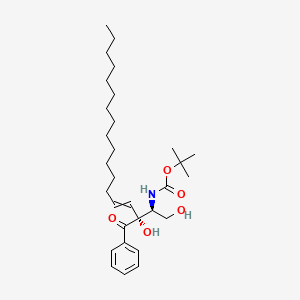
(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules involving tert-butoxycarbonylamino groups and benzoyl moieties has been explored through various methodologies. For example, the enantioselective synthesis of benzyl compounds using iodolactamization as a key step demonstrates the potential approach to synthesizing complex molecules similar to the target compound (Campbell et al., 2009). Moreover, a stereocontrolled synthesis from L-phenylalanine illustrates another approach for constructing molecules with specific stereochemistry (Nadin et al., 2001).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through various spectroscopic techniques and crystallography. For instance, X-ray single-crystal structures provide insight into the arrangement and conformation of molecules, aiding in the understanding of their molecular structure (Huang et al., 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds can be inferred from studies on N-tert-butyl-N'-substituted-benzoyl derivatives, revealing information on larvicidal activities and potential reactivity patterns (Huang et al., 2011).
Applications De Recherche Scientifique
Catalytic Non-Enzymatic Kinetic Resolution
Catalytic non-enzymatic kinetic resolution (KR) is a pivotal strategy in asymmetric organic synthesis, offering an alternative to enzymatic methods. This approach is significant for the resolution of racemic mixtures into enantiomerically pure compounds, utilizing chiral catalysts for high enantioselectivity and yield. The process has broad applicability across various compound types, including alcohols, epoxides, and carbonyl derivatives, showcasing the potential utility of complex molecules like "(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol" in catalysis and asymmetric synthesis (Pellissier, 2011).
Environmental Science and Technology
In the realm of environmental science, research focuses on the degradation, fate, and ecotoxicity of chemical compounds, including their potential for causing water pollution and endocrine interference. Studies on related compounds have led to insights into their environmental behaviors, degradation pathways, and impacts on human health and ecosystems, highlighting the importance of understanding complex molecules for environmental protection and public health (Liu & Mabury, 2020; Olaniyan et al., 2020).
Polymer Chemistry
The development of plastic scintillators and other polymer-based technologies often involves complex organic molecules. Research in this area examines the scintillation properties and stability of polymers, aiming to enhance their performance for applications in radiation detection, medical diagnostics, and other fields. Such studies underscore the role of advanced organic compounds in the innovation of new materials and technologies (Salimgareeva & Kolesov, 2005).
Biotechnology and Bioengineering
The microbial production of biologically relevant diols, such as 1,3-propanediol and 2,3-butanediol, is another area where complex organic molecules find application. These processes involve the optimization of fermentation and downstream processing for the efficient production and purification of valuable biochemicals, highlighting the intersection of organic chemistry with biotechnology and industrial microbiology (Xiu & Zeng, 2008).
Mécanisme D'action
Target of Action
The compound “(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol” is structurally based on sphingosine . Sphingosine and its derivatives are the major bases of the sphingolipids in mammals . The primary targets of sphingosine include various proteins such as genome polyproteins and glycolipid transfer proteins .
Mode of Action
The compound interacts with its targets by binding to them, which can lead to changes in their function. For example, it may inhibit or enhance the activity of these proteins, leading to alterations in cellular processes .
Biochemical Pathways
The compound is involved in the sphingolipid signaling pathway . Sphingolipids serve as both intracellular and intercellular messengers and as regulatory molecules that play essential roles in signal transduction, inflammation, angiogenesis, and metabolic disorders .
Pharmacokinetics
Like other sphingolipids, it is likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Propriétés
IUPAC Name |
tert-butyl N-[(2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30(35,27(33)25-21-18-17-19-22-25)26(24-32)31-28(34)36-29(2,3)4/h17-23,26,32,35H,5-16,24H2,1-4H3,(H,31,34)/t26-,30+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSQVKYPKAVNOM-FREGXXQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)(C(=O)C1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC=C[C@@]([C@H](CO)NC(=O)OC(C)(C)C)(C(=O)C1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)
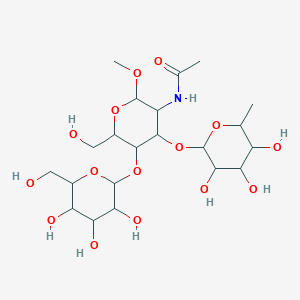
![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1139682.png)

![[(E)-3-methoxyprop-1-enyl]boronic acid](/img/structure/B1139685.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide](/img/no-structure.png)
![N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt](/img/structure/B1139689.png)
